molecular formula C27H32ClF3N4O7S B1680047 N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride CAS No. 187397-18-8

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride

Cat. No.: B1680047
CAS No.: 187397-18-8
M. Wt: 649.1 g/mol
InChI Key: SZJZEJZLRDIHPB-UHFFFAOYSA-N
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Description

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride is a selective antagonist of the serotonin 5-HT2C receptor. It is known for its high affinity and selectivity towards the 5-HT2C receptor, showing nearly 100-fold selectivity over the 5-HT2A and 5-HT2B receptors . This compound has been extensively used in scientific research to study the role of 5-HT2C receptors in various physiological and pathological processes.

Mechanism of Action

Target of Action

RS 102221 Hydrochloride is a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .

Mode of Action

RS 102221 Hydrochloride shows a high affinity for the 5-HT2C receptor (pKi = 8.4), displaying approximately 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes, and more than 100-fold selectivity over other 5-HT receptors, α- and β-adrenergic, and muscarinic ACh receptors . As an antagonist, it binds to the 5-HT2C receptor and blocks the action of serotonin on this receptor, thereby inhibiting the downstream effects of 5-HT2C receptor activation .

Biochemical Pathways

The 5-HT2C receptor is known to be involved in various functions, including mood regulation, appetite, and anxiety. Antagonism of the 5-HT2C receptor by RS 102221 Hydrochloride can lead to changes in these functions . For instance, it has been shown to promote the differentiation of new nerve cells .

Result of Action

RS 102221 Hydrochloride has been shown to increase food intake and weight gain in rats . This suggests that it may have potential applications in conditions where increased appetite and weight gain are desirable. Additionally, it has been shown to promote the differentiation of new nerve cells , indicating potential neuroregenerative effects.

Biochemical Analysis

Biochemical Properties

RS 102221 Hydrochloride interacts with the 5-HT2C receptor, a subtype of the serotonin receptor . It acts as an antagonist, blocking the action of serotonin on the 5-HT2C receptor . This interaction can influence various biochemical reactions, including those involved in neurotransmission and neuromodulation .

Cellular Effects

RS 102221 Hydrochloride can influence various cellular processes. It has been shown to promote the differentiation of new nerve cells . It can also increase food intake and weight gain in rats , suggesting that it may have effects on cellular metabolism and energy balance.

Molecular Mechanism

The molecular mechanism of action of RS 102221 Hydrochloride involves its binding to the 5-HT2C receptor . As an antagonist, it prevents serotonin from activating the receptor, thereby inhibiting the downstream signaling pathways that are normally triggered by serotonin .

Temporal Effects in Laboratory Settings

The effects of RS 102221 Hydrochloride can change over time in laboratory settings. For example, it has been shown to increase food intake and weight gain in rats over a period of 14 days .

Dosage Effects in Animal Models

The effects of RS 102221 Hydrochloride can vary with different dosages in animal models. For example, it has been shown to increase food intake and weight gain in rats at a dosage of 2 mg/kg .

Metabolic Pathways

RS 102221 Hydrochloride is involved in the serotonin signaling pathway, as it interacts with the 5-HT2C receptor . This could potentially influence metabolic flux or metabolite levels, as serotonin signaling is known to be involved in various metabolic processes.

Preparation Methods

The synthesis of N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as alkylation, sulfonation, and cyclization. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJZEJZLRDIHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClF3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187397-18-8
Record name RS-102221 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Reactant of Route 3
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Reactant of Route 5
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Reactant of Route 6
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride

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